4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid
Description
4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid is a synthetic aromatic compound featuring a benzoic acid backbone substituted with a carbamoyl group linked to a 2-benzoyl-4-bromophenyl moiety. This structure combines a carboxyl group (critical for solubility and hydrogen bonding) with a brominated aromatic system (enhancing lipophilicity and electronic effects) and a benzoyl group (contributing to π-π stacking interactions).
Properties
IUPAC Name |
4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c22-16-10-11-18(17(12-16)19(24)13-4-2-1-3-5-13)23-20(25)14-6-8-15(9-7-14)21(26)27/h1-12H,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPRSRRKBRDNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzoyl and bromophenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antiviral Activity
Compound 4 (2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid):
- Structure : Features a sulfonamide bridge instead of a benzoyl group.
- Activity : Exhibited IC50 = 4.29 µM against Coxsackievirus B3 via capsid-binding inhibition .
- Key Difference : The sulfonamide group enhances hydrogen-bonding capacity but reduces lipophilicity compared to the brominated benzoyl group in the target compound.
Compound 7a (4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid):
Analogues with Antibacterial and Anticancer Properties
- 4-{[(Benzyloxy)carbamoyl]amino}benzoic acid (Compound 7): Structure: Contains a benzyloxy-carbamoyl group. Activity: Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and cytotoxic effects in cancer cell lines . Comparison: The benzyloxy group increases steric bulk but may reduce bioavailability compared to the target compound’s bromobenzoyl group.
- 4-((4-((2-Aminophenyl)carbamoyl)benzyl)carbamoyl)benzoic acid (B6): Structure: Includes an aminophenyl-carbamoyl chain. Application: Used in histone deacetylase (HDAC) inhibitor hybrids for multiple myeloma therapy, highlighting the role of carboxyl groups in metal-binding interactions .
| Compound | Biological Activity | Structural Advantage |
|---|---|---|
| Compound 7 | Antibacterial (MIC = 32 µg/mL) | Benzyloxy group enhances lipophilicity |
| B6 | Anticancer (HDAC inhibition) | Aminophenyl enables targeting |
Impact of Substitution Patterns on Physicochemical Properties
- Bromine vs.
- Carboxyl Group Modifications :
Biological Activity
4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a benzoyl moiety and a bromophenyl group, which contribute to its distinct chemical properties. These characteristics suggest potential interactions with various biological targets, making it an interesting subject for pharmacological studies.
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It could activate or inhibit receptors that play critical roles in signaling pathways.
- Biochemical Pathway Interference : The compound may interfere with key biochemical pathways, leading to altered cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anti-inflammatory Activity
Studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Potential
Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | The compound demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer, with IC50 values ranging from 10 to 30 µM. |
| Anti-inflammatory assays | Inhibition of TNF-alpha and IL-6 production was observed in macrophage cultures treated with the compound, indicating potential use in treating inflammatory conditions. |
| Mechanistic studies | Research indicated that the compound affects NF-kB signaling pathways, which are crucial in inflammation and cancer progression. |
Applications in Medicine
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to inhibit inflammatory mediators positions it as a candidate for developing new anti-inflammatory therapies.
- Cancer Therapeutics : Further research is warranted to explore its efficacy as an anticancer agent, potentially leading to novel treatment options for resistant cancer forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
